

N-ethyl-N-methylpentanamide: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of N-ethyl-N-methylpentanamide. The document summarizes its core computed data, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis.

Core Chemical Properties

N-ethyl-N-methylpentanamide is a tertiary amide with the molecular formula C8H17NO.[1] While extensive experimental data is not readily available in public databases, a significant amount of information has been computationally generated, providing valuable insights into its molecular characteristics.

Summary of Physicochemical Data

The following table summarizes the key computed physicochemical properties of N-ethyl-N-methylpentanamide. These values are derived from computational models and provide estimations of the compound's characteristics.[1]



Property	Value	Source
Molecular Formula	C8H17NO	PubChem[1]
Molecular Weight	143.23 g/mol	PubChem[1]
IUPAC Name	N-ethyl-N-methylpentanamide	PubChem[1]
SMILES	CCCCC(=O)N(C)CC	PubChem[1]
InChI	InChl=1S/C8H17NO/c1-4-6-7-8(10)9(3)5-2/h4-7H2,1-3H3	PubChem[1]
InChlKey	GXQHMTIDBMCUOS- UHFFFAOYSA-N	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	143.131014166 Da	PubChem[1]
Monoisotopic Mass	143.131014166 Da	PubChem[1]
Topological Polar Surface Area	20.3 Ų	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Experimental Protocols

While specific experimental protocols for N-ethyl-N-methylpentanamide are not widely published, standard synthetic and analytical methodologies for tertiary amides are well-established. The following protocols are adapted from established procedures for analogous compounds and provide a robust framework for the synthesis and characterization of the title compound.

Synthesis of N-ethyl-N-methylpentanamide



A common and effective method for the synthesis of N-ethyl-N-methylpentanamide is the acylation of N-ethylmethylamine with pentanoyl chloride.

Materials and Reagents:

- Pentanoyl chloride
- N-ethylmethylamine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine (Et3N) or another non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Dropping funnel
- Ice bath
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cool the stirred solution to 0 °C using an ice bath.
- In a separate dropping funnel, prepare a solution of pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.



- Add the pentanoyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
- Quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
- Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of N-ethyl-N-methylpentanamide

The identity and purity of the synthesized product should be confirmed using a combination of spectroscopic techniques.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.
- Instrumentation: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Expected 1H NMR Data: The spectrum is expected to show characteristic signals for the Nethyl group (a quartet for the methylene protons and a triplet for the methyl protons), the Nmethyl group (a singlet), and the pentanoyl group (a triplet for the alpha-methylene protons, and multiplets for the other methylene protons and a triplet for the terminal methyl group).
- Expected 13C NMR Data: The spectrum will display distinct peaks corresponding to the carbonyl carbon, and the carbons of the ethyl, methyl, and pentanoyl groups.



2. Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Expected Data: The IR spectrum should exhibit a strong absorption band around 1640-1680 cm-1 corresponding to the C=O stretching vibration of the tertiary amide.
- 3. Mass Spectrometry (MS)
- Sample Preparation: Introduce a dilute solution of the sample into the mass spectrometer.
- Instrumentation: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).
- Expected Data: The mass spectrum will show the molecular ion peak [M]+ corresponding to the molecular weight of N-ethyl-N-methylpentanamide (m/z = 143.23). Characteristic fragmentation patterns will also be observed.

Visualized Workflows

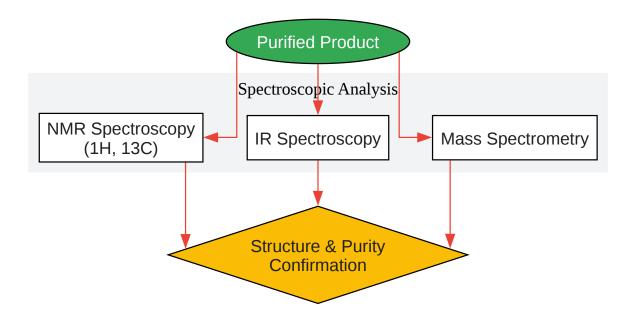
The following diagrams illustrate the logical workflow for the synthesis and characterization of N-ethyl-N-methylpentanamide.



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Caption: Synthetic workflow for N-ethyl-N-methylpentanamide.





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Caption: Analytical workflow for structural confirmation.

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References

- 1. N-ethyl-N-methylpentanamide | C8H17NO | CID 20644865 PubChem [pubchem.ncbi.nlm.nih.gov]
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